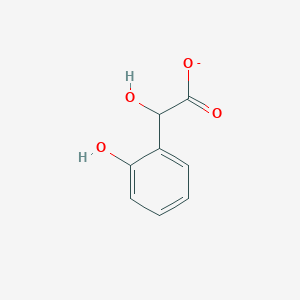

2-Hydroxymandelic acid

Übersicht

Beschreibung

It is characterized by its molecular formula C8H8O3 and a molar mass of 152.147 g/mol . This compound is known for its solubility in water and its significant role in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Hydroxymandelic acid can be synthesized through the condensation of glyoxylic acid with phenol. The reaction typically involves the use of an anion exchange resin to separate the formed reaction mixture . Another method involves the stereoselective synthesis via Friedel-Crafts coordinated reaction, where phenols are hydroxyalkylated with chiral glyoxylates .

Industrial Production Methods: Industrial production of this compound often employs the condensation of glyoxylic acid with phenol under controlled conditions. The reaction mixture is then separated using anion exchange resins to isolate the desired product .

Analyse Chemischer Reaktionen

Oxidative Decarboxylation to 2-Hydroxybenzaldehyde

This is the most industrially significant reaction of 2-HMA. The process involves simultaneous oxidation and decarboxylation, yielding 2-hydroxybenzaldehyde derivatives.

Reaction Conditions and Reagents

Mechanism :

-

Initial oxidation generates an o-benzoquinone intermediate .

-

Decarboxylation produces a p-benzoquinone methide, which isomerizes to 2-hydroxybenzaldehyde .

Industrial Application :

Used to synthesize 5-nonylsalicylaldehyde, a precursor for metal extractants .

Reduction to 2-Hydroxyphenylacetic Acid

Catalytic hydrogenation or chemical reduction converts 2-HMA to 2-hydroxyphenylacetic acid.

Key Data

-

Catalysts : Pd/C, Raney Ni, or NaBH₄ in ethanol.

-

Conditions : 25–60°C, 1–3 atm H₂.

-

Yield : 70–85% (dependent on catalyst loading).

Side Reactions :

Partial reduction of the aromatic hydroxyl group may occur under prolonged reaction times.

Substitution Reactions

The phenolic hydroxyl group undergoes electrophilic substitution (e.g., sulfonation, nitration) or alkylation.

Examples

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Sulfonation | H₂SO₄/SO₃ | 2-Hydroxy-5-sulfomandelic acid | Surfactant intermediates |

| Alkylation | Alkyl halides/K₂CO₃ | O-Alkylated derivatives | Polymer stabilizers |

Note : Steric hindrance from the ortho-hydroxy group limits substitution at the adjacent position .

Acid-Catalyzed Esterification

2-HMA forms esters with alcohols under acidic conditions, facilitating derivatization for analytical or industrial uses.

Typical Protocol

-

Reagents : Methanol/HCl or BF₃-methanol complex.

-

Conditions : Reflux for 4–6 hours.

Complexation with Boron

2-HMA forms stable complexes with boric acid, critical in its synthesis via glyoxylic acid-phenol condensation .

Key Observations

-

Boron esters act as protective groups during synthesis.

Polymerization Under Alkaline Conditions

At pH > 11, 2-HMA undergoes base-catalyzed polymerization, forming cross-linked phenolic resins .

Mitigation :

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Hydroxymandelic acid is utilized as a reactant in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals. Its role in chemical reactions is significant due to its ability to undergo various transformations:

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Aldehydes or ketones | Potassium permanganate, chromium trioxide |

| Reduction | Alcohol derivatives | Sodium borohydride, lithium aluminum hydride |

| Electrophilic Substitution | Substituted aromatic compounds | Halogens, nitrating agents |

Biology

The compound has been studied for its role in metabolic pathways and enzyme interactions. Notably:

- Antioxidant Properties: Research indicates that this compound exhibits antioxidant activity, which can protect cells from oxidative stress. Studies utilizing DPPH and ABTS assays have demonstrated its ability to scavenge free radicals .

- Antibacterial Activity: The compound interferes with bacterial cell wall synthesis and enzyme activity, making it a candidate for developing antibacterial agents.

Medicine

In the pharmaceutical industry, this compound serves several critical functions:

- Antibiotic Production: It is used in the synthesis of semi-synthetic penicillins and cephalosporins.

- Antiobesity and Antitumor Agents: Ongoing research is exploring its potential in developing drugs targeting obesity and cancer .

Industrial Applications

In industry, this compound is employed as:

- Precursor for Industrial Chemicals: It is used in the production of various chemicals.

- Sensing Substrate: The compound has applications in molecular recognition research due to its unique chemical structure.

Case Studies

-

Antioxidant Activity Assessment:

A study assessed the antioxidant properties of mandelic acid derivatives using DPPH and ABTS assays, showing that this compound exhibited significant scavenging activity against free radicals. The results indicated a correlation between structural modifications and antioxidant efficacy . -

Pharmaceutical Development:

Research on the stereoselective synthesis of optically active this compound has demonstrated high yields and enantiomeric purity, highlighting its potential in creating effective pharmaceutical agents .

Wirkmechanismus

The mechanism of action of 2-hydroxymandelic acid involves its interaction with specific molecular targets and pathways. It exhibits antibacterial properties by interfering with bacterial cell wall synthesis and enzyme activity . The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals .

Vergleich Mit ähnlichen Verbindungen

- 4-Hydroxymandelic acid

- 3,4-Dihydroxymandelic acid

- 3-Hydroxymandelic acid

- 3,4,5-Trismethoxymandelic acid

Comparison: 2-Hydroxymandelic acid is unique due to its specific hydroxyl group position on the aromatic ring, which influences its reactivity and biological activity. Compared to 4-hydroxymandelic acid, this compound has different solubility and reactivity profiles, making it suitable for distinct applications .

Biologische Aktivität

2-Hydroxymandelic acid (2-HMA), a derivative of mandelic acid, has garnered attention for its diverse biological activities and potential applications in medicine and industry. This article provides a comprehensive overview of the biological activity of 2-HMA, including its antioxidant properties, metabolic pathways, and therapeutic implications.

- Molecular Formula : CHO

- Molar Mass : 152.147 g/mol

- CAS Number : 19022-43-6

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are essential for combating oxidative stress in biological systems. Studies have demonstrated that it can effectively scavenge free radicals and reduce oxidative damage.

Antioxidant Assays

The antioxidant activity of 2-HMA has been evaluated using various assays:

| Assay Type | Methodology | Result |

|---|---|---|

| DPPH | Free radical scavenging assay | High scavenging activity observed |

| ABTS | Radical cation decolorization assay | Effective in reducing ABTS radicals |

| FRAP | Ferric reducing ability of plasma | Significant reduction capacity |

| CUPRAC | Cupric ion reducing antioxidant capacity | Notable reducing activity |

These assays indicate that 2-HMA possesses superior antioxidant capabilities compared to other derivatives of mandelic acid, making it a candidate for therapeutic applications in oxidative stress-related conditions .

Metabolic Pathways

The metabolism of 2-HMA involves various enzymatic reactions, particularly those catalyzed by long-chain 2-hydroxy-acid oxidase (HAO2). Research indicates that HAO2 plays a crucial role in the stereoselective metabolism of 2-HMA, leading to the formation of phenylglyoxylic acid (PGA), a significant metabolite .

Enzymatic Studies

- Enzymes Involved : HAO2 (human and rat isoforms)

- Metabolic Products : Phenylglyoxylic acid (PGA)

- Key Findings : HAO2 preferentially metabolizes the S-enantiomer of mandelic acid, indicating stereoselectivity in its metabolic pathways .

Antitumor Activity

Recent studies have explored the potential antitumor effects of 2-HMA. It has been suggested that compounds derived from hydroxymandelic acids can enhance chemosensitivity to drugs like cisplatin in gastric cancer models. Specifically, racemic 2-hydroxypalmitic acid (a related compound) demonstrated improved sensitivity to chemotherapy by modulating signaling pathways involved in tumor growth and drug resistance .

Antifungal Properties

Research has also highlighted the antifungal activity of 2-HMA. Synthetic derivatives have shown effectiveness against various fungal strains, with specific enantiomers exhibiting potent inhibitory effects on hyphal growth. For instance, (S)-(+)-p-hydroxymandelic acid displayed significant antifungal activity with a GI50 value of approximately 33 µg/mL .

Case Studies and Clinical Implications

- Gastric Cancer Treatment : A study involving gastric cancer cell lines indicated that treatment with compounds derived from hydroxymandelic acids enhanced chemosensitivity to cisplatin while reducing tumor growth in vivo. These findings suggest a promising role for 2-HMA in cancer therapy .

- Antioxidant Supplementation : Clinical trials assessing the efficacy of antioxidant supplementation with mandelic acid derivatives, including 2-HMA, have shown improvements in markers of oxidative stress among patients with chronic diseases .

Eigenschaften

IUPAC Name |

2-hydroxy-2-(2-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLSOWAQVSIFIF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7O4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19022-43-6 | |

| Record name | 2-Hydroxymandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019022436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.